molecular formula C25H27BrN2O2 B4315690 N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide

N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide

Cat. No.: B4315690
M. Wt: 467.4 g/mol
InChI Key: UAFGQZAFSWDIJP-UHFFFAOYSA-N
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Description

N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide is a complex organic compound that features a unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the adamantane core, followed by the introduction of the bromine atom and the benzylamino group. Common reagents used in these reactions include bromine, benzylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, while reduction reactions can be used to modify the benzylamino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized adamantane derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(benzylamino)carbonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
  • N-{4-[(benzylamino)carbonyl]phenyl}-3-chloroadamantane-1-carboxamide

Uniqueness

N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O2/c26-25-13-18-10-19(14-25)12-24(11-18,16-25)23(30)28-21-8-6-20(7-9-21)22(29)27-15-17-4-2-1-3-5-17/h1-9,18-19H,10-16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFGQZAFSWDIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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